1-[(2-FLUOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE
Overview
Description
1-[(2-Fluorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine is a complex organic compound that features a fluorophenyl group, a methanesulfonyl group, a pyrrolidine ring, and a piperidine ring
Scientific Research Applications
1-[(2-Fluorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a catalyst in organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Fluorophenylmethanesulfonyl Intermediate: This step involves the reaction of 2-fluorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Piperidine: The intermediate is then reacted with piperidine under controlled conditions to form the piperidine derivative.
Introduction of the Pyrrolidine Group: Finally, the piperidine derivative is reacted with pyrrolidine-1-carbonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group can engage in π-π interactions, while the methanesulfonyl group can form hydrogen bonds with target molecules. The piperidine and pyrrolidine rings contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine
- 1-[(2-Bromophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine
- 1-[(2-Methylphenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine
Uniqueness
1-[(2-Fluorophenyl)methanesulfonyl]-4-(pyrrolidine-1-carbonyl)piperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding characteristics. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3S/c18-16-6-2-1-5-15(16)13-24(22,23)20-11-7-14(8-12-20)17(21)19-9-3-4-10-19/h1-2,5-6,14H,3-4,7-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDJJSHPFNOGOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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